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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395

Application Notes and Protocols for the expression of functional invasin protein in both
bacterial and mammalian systems. This document provides detailed methodologies for vector
construction, protein expression, purification, and functional analysis, tailored for researchers,
scientists, and professionals in drug development.

Invasin, a key virulence factor of pathogenic Yersinia species, facilitates the entry of bacteria
into host cells by binding to B1-integrins on the cell surface.[1][2] This interaction triggers a
signaling cascade that leads to cytoskeletal rearrangements and bacterial uptake.[3] The ability
of invasin to mediate high-affinity binding to integrins makes it a valuable tool in various
research and therapeutic applications, including targeted drug delivery, cancer immunotherapy,
and stem cell biology.[4][5][6] This guide provides comprehensive protocols for the construction
of invasin expression vectors for both E. coli and mammalian cell systems, enabling the
production of recombinant invasin for a wide range of applications.

Bacterial Expression of Recombinant Invasin

Escherichia coli is a widely used host for the production of recombinant proteins due to its rapid
growth, high yield, and low cost.[7] The C-terminal 192 amino acid fragment of invasin has
been shown to retain its full integrin-binding activity, making it an ideal candidate for
recombinant expression.[1]

Codon Optimization for Enhanced Expression
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The efficiency of protein expression in a heterologous host can be significantly impacted by
differences in codon usage.[8] Optimizing the codon usage of the invasin gene to match that of
E. coli can dramatically increase protein yield.

Table 1: Impact of Codon Optimization on Recombinant Protein Yield in E. coli

Expression Yield (mg/L of
Gene Fold Increase Reference
System culture)

Human 37-kDa pET30a(+) in

) ) Not detectable - 9]
iLRP (wild-type) BL21(DE3)
Human 37-kDa ]
) pET30a(+) in
iLRP (codon- Up to 300 >300 [9]
o BL21(DE3)
optimized)
Calf
Prochymosin E. coli Baseline - [10]
(wild-type)
Calf
Prochymosin ) )
E. coli ~1.7x Baseline 1.7 [10]

(codon-

randomized)

Experimental Workflow for Bacterial Expression
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Caption: Workflow for cloning and expressing recombinant invasin in E. coli.
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Protocol 1: Cloning of Codon-Optimized Invasin into
PET Expression Vector

This protocol describes the cloning of a codon-optimized C-terminal fragment of Yersinia
pseudotuberculosis invasin (InvC192) into the pET-28a(+) vector for expression with an N-
terminal His-tag.

Materials:

Codon-optimized InvC192 gene in a suitable plasmid

o High-fidelity DNA polymerase

e Restriction enzymes (e.g., Ndel and Xhol)

e T4 DNA Ligase

o pET-28a(+) vector

o Chemically competent E. coli DH5a (cloning strain) and BL21(DE3) (expression strain)
e LB agar plates and broth with kanamycin (50 pug/mL)

e Plasmid purification kit

e PCR purification kit

Procedure:

» PCR Amplification: Amplify the InvC192 gene using primers that introduce Ndel and Xhol
restriction sites at the 5" and 3' ends, respectively.

 Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification Kit.
[11]

» Restriction Digestion: Digest both the purified PCR product and the pET-28a(+) vector with
Ndel and Xhol.[12]
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Ligation: Ligate the digested insert and vector using T4 DNA Ligase. A 3:1 molar ratio of
insert to vector is recommended.[11]

Transformation into Cloning Strain: Transform the ligation mixture into chemically competent
E. coli DH5a cells and plate on LB agar with kanamycin.

Colony Screening and Plasmid Purification: Screen colonies by colony PCR and verify the
sequence of the insert. Purify the plasmid from a positive clone.

Transformation into Expression Strain: Transform the verified plasmid into chemically
competent E. coli BL21(DE3) cells.

Protocol 2: Expression and Purification of His-Tagged
Invasin

Materials:

E. coli BL21(DE3) carrying the pET-28a(+)-InvC192 plasmid

LB broth with kanamycin (50 pg/mL)

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (50 mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0)
Wash buffer (50 mM NaH2P0O4, 300 mM NacCl, 20 mM imidazole, pH 8.0)
Elution buffer (50 mM NaH2PO4, 300 mM NacCl, 250 mM imidazole, pH 8.0)

Ni-NTA affinity chromatography column

Procedure:

Inoculation and Growth: Inoculate a starter culture of the expression strain and grow
overnight. The next day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-
0.8.
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« Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and
continue to grow for 4-6 hours at 37°C.

o Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse
the cells by sonication on ice.

 Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

« Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with
wash buffer and elute the protein with elution buffer.

e Analysis: Analyze the purified protein by SDS-PAGE and quantify the protein concentration.

Mammalian Expression of Recombinant Invasin

Expressing invasin in mammalian cells is advantageous for studying its interaction with the
host cell machinery in a more native environment.[13] Transient transfection is a common
method for achieving rapid, high-level protein expression in mammalian cells.[14]

Experimental Workflow for Mammalian Expression
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Caption: Workflow for constructing a mammalian expression vector and transiently expressing
invasin.
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Protocol 3: Cloning of Invasin into a Mammalian
Expression Vector

This protocol describes the subcloning of the InvC192 gene from the pET-28a(+) vector into the
pPcDNAS3.1(+) vector for expression in mammalian cells.

Materials:

pET-28a(+)-InvC192 plasmid

e pcDNA3.1(+) vector

» High-fidelity DNA polymerase

¢ Restriction enzymes (e.g., BamHI and Xhol)
e T4 DNA Ligase

e Chemically competent E. coli DH5a

» Endotoxin-free plasmid purification kit
Procedure:

o PCR Amplification: Amplify the InvC192 gene from the pET-28a(+)-InvC192 plasmid using
primers that add BamHI and Xhol restriction sites and a Kozak consensus sequence
(GCCACC) before the start codon.

« Purification and Digestion: Purify the PCR product and digest both the insert and the
pcDNA3.1(+) vector with BamHI and Xhol.

o Ligation and Transformation: Ligate the digested fragments and transform into E. coli DH5a.

e Plasmid Purification: Purify the pcDNA3.1(+)-InvC192 plasmid from a verified clone using an
endotoxin-free plasmid purification Kkit.

Protocol 4: Transient Transfection of Mammalian Cells
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Materials:

HEK?293T cells

DMEM with 10% FBS

Opti-MEM | Reduced Serum Medium

Lipofectamine 2000 transfection reagent

pcDNA3.1(+)-InvC192 plasmid

Procedure:

Cell Seeding: Seed HEK293T cells in 6-well plates to be 70-90% confluent at the time of
transfection.

o Transfection Complex Formation: For each well, dilute 2.5 pg of plasmid DNA in 250 pL of
Opti-MEM. In a separate tube, dilute 5 pL of Lipofectamine 2000 in 250 uL of Opti-MEM and
incubate for 5 minutes. Combine the diluted DNA and Lipofectamine and incubate for 20
minutes at room temperature.

o Transfection: Add the transfection complexes to the cells.

o Post-Transfection: Incubate the cells for 24-72 hours before analysis. Replace the medium
after 4-6 hours if toxicity is observed.

Functional Analysis of Recombinant Invasin

The biological activity of recombinant invasin can be assessed through various functional
assays that measure its ability to bind to and mediate cellular responses via integrins.

Invasin-Integrin Signaling Pathway
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Caption: Simplified signaling pathway initiated by invasin binding to 31-integrin.
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Protocol 5: Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to surfaces coated with recombinant invasin.

Materials:

96-well microtiter plates

Recombinant invasin protein

HEp-2 or other B1-integrin expressing cells

Crystal violet solution

Procedure:

Plate Coating: Coat the wells of a 96-well plate with varying concentrations of recombinant
invasin and incubate overnight at 4°C.

e Blocking: Block non-specific binding sites with a solution of 1% BSA in PBS.
o Cell Seeding: Seed cells into the wells and allow them to adhere for 1-2 hours at 37°C.
» Washing: Gently wash the wells to remove non-adherent cells.

« Staining and Quantification: Stain the adherent cells with crystal violet, lyse the cells, and
measure the absorbance at 570 nm.

Table 2: Representative Cell Adhesion Assay Data
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Invasin Coating Concentration (pg/mL) Absorbance at 570 nm (Arbitrary Units)
0 (BSA control) 0.15+£0.02
1 0.45 £ 0.05
5 0.82 + 0.07
10 1.25+0.11
20 1.30+£0.10

Data are representative and will vary depending on cell type and experimental conditions.

Protocol 6: Cell Invasion Assay

This assay measures the ability of invasin-coated beads or non-invasive bacteria expressing
invasin to enter mammalian cells.

Materials:

Invasin-coated fluorescent beads or non-invasive E. coli expressing invasin

HEp-2 cells grown on coverslips

Gentamicin

Fluorescence microscope

Procedure:

 Incubation: Incubate the invasin-coated beads or bacteria with HEp-2 cells.

e Gentamicin Treatment: For bacterial invasion assays, add gentamicin to kill extracellular
bacteria.

» Washing and Fixation: Wash the cells, fix with paraformaldehyde, and permeabilize with
Triton X-100.

o Staining: Stain the actin cytoskeleton with phalloidin and nuclei with DAPI.
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» Microscopy: Visualize and quantify the number of internalized beads or bacteria per cell
using fluorescence microscopy.

Table 3: Representative Cell Invasion Assay Data

Percentage of Cells with Average Number of
Condition Internalized Internalized Particles per
Bacteria/Beads Cell
Control (no invasin) <1% <0.1
Invasin-expressing E. coli 65% + 8% 52+15
Invasin-coated beads 72% £ 6% 6.8+2.1

Data are representative and will vary depending on experimental conditions.[2]

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the
successful construction of invasin expression vectors and the production of functional
recombinant invasin protein. By leveraging these methods, researchers can produce high-
quality invasin for a multitude of applications in basic research and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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